molecular formula C14H12ClN3O B7724538 (1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride

(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride

Cat. No.: B7724538
M. Wt: 273.72 g/mol
InChI Key: PUKSXDOBWDDAGI-AQTBWJFISA-N
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Description

(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride is an organic compound with a complex structure that includes both aniline and hydrazonoyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride typically involves the reaction of aniline derivatives with hydrazonoyl chloride under controlled conditions. One common method includes the condensation of aniline with a suitable carbonyl compound, followed by the introduction of the hydrazonoyl chloride group through a chlorination reaction. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as mixing, heating, and purification through distillation or crystallization. Quality control measures are essential to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazonoyl chloride group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or hydrazines.

Scientific Research Applications

(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazonoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Uniqueness

(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

(1Z)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKSXDOBWDDAGI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33101-93-8
Record name 33101-93-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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